chemical structure and properties of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid
chemical structure and properties of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid
Title: Chemical Structure, Synthesis, and Applications of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic Acid: A Technical Guide
Executive Summary In the landscape of modern drug discovery and bio-conjugation, functionalized pharmacophores serve as critical bridges between raw chemical potential and targeted biological application. 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid (CAS: 213186-60-8) is a highly specialized chemical intermediate. Structurally, it is a succinylated derivative of 1-(2-pyrimidinyl)piperazine (1-PP), a well-documented pharmacophore and active metabolite of the azapirone class of anxiolytics[1]. By appending a butanoic acid linker to the piperazine ring, this molecule provides a versatile terminal carboxylate handle, making it an invaluable building block for combinatorial library synthesis, PROTAC linker chemistry, and hapten-carrier protein conjugation.
This whitepaper provides an in-depth analysis of its structural properties, pharmacological grounding, and validated protocols for its synthesis and downstream application.
Chemical Identity & Structural Logic
The utility of 4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid stems from its bifunctional nature. The pyrimidine ring provides critical hydrogen-bonding acceptor sites, while the piperazine acts as a rigid spatial linker. The addition of the succinyl group neutralizes one of the basic nitrogen atoms of the piperazine via amide bond formation, while simultaneously introducing a terminal carboxylic acid. This acidic handle is strictly required for orthogonal coupling strategies.
Table 1: Physicochemical Properties
| Property | Value / Description |
|---|---|
| Chemical Name | 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid |
| CAS Number | 2[2] |
| Molecular Formula | C12H16N4O3 |
| Molecular Weight | 264.28 g/mol |
| SMILES | O=C(O)CCC(=O)N1CCN(c2ncccn2)CC1 |
| Structural Features | Pyrimidine ring, Piperazine core, Terminal succinyl (amido-acid) linker |
Pharmacological Grounding: The 1-PP Pharmacophore
To understand the value of this derivative, one must understand its parent pharmacophore: 1-(2-pyrimidinyl)piperazine (1-PP). 1-PP is an 3, including buspirone and gepirone[3]. While the parent drugs are primarily 5-HT1A receptor partial agonists, 1-PP acts as a potent antagonist at presynaptic α2-adrenergic receptors (pA2 = 6.8)[3].
When researchers need to track the pharmacokinetics of 1-PP or develop targeted assays, they require antibodies specific to the 1-PP structure. Because 1-PP itself is too small to be immunogenic, it must be conjugated to a larger carrier protein. 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid serves exactly this purpose: it acts as a hapten where the 1-PP moiety is exposed for immune recognition, while the butanoic acid tail anchors it to the carrier.
Pharmacological pathway of presynaptic α2-adrenoceptor antagonism by 1-PP derivatives.
Synthetic Methodology: Ring-Opening Acylation
The synthesis of 4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid is achieved via a highly efficient nucleophilic acyl substitution. The secondary amine of4 attacks the electrophilic carbonyl carbon of succinic anhydride[4]. This reaction opens the anhydride ring, forming an amide bond and liberating a free carboxylic acid at the distal end.
Protocol 1: Synthesis of the Amido-Acid
Mechanistic Causality: Triethylamine (TEA) is employed not merely as an acid scavenger, but to ensure the piperazine nitrogen remains fully deprotonated and highly nucleophilic. Dichloromethane (DCM) is chosen as an aprotic solvent to prevent competitive solvolysis of the anhydride.
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Preparation: Dissolve 10 mmol of 1-(2-pyrimidinyl)piperazine in 30 mL of anhydrous DCM under an inert atmosphere (N2 or Argon).
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Base Addition: Add 12 mmol (1.2 eq) of Triethylamine (TEA) to the solution and stir for 5 minutes at room temperature.
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Electrophile Introduction: Slowly add 10.5 mmol (1.05 eq) of succinic anhydride in small portions to prevent excessive exothermic spikes.
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Reaction Progression: Stir the mixture at room temperature for 4–6 hours. Monitor the disappearance of the starting material via TLC (Eluent: 10% MeOH in DCM).
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Workup & Acidification: Quench the reaction with 20 mL of distilled water. Carefully acidify the aqueous layer to pH ~3 using 1M HCl. The product, being an amido-acid, will precipitate or can be extracted into ethyl acetate.
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Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under vacuum. Recrystallize from ethanol/water to yield the pure white solid.
Step-by-step synthetic workflow for 4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid.
Application Protocol: Bio-Conjugation via EDC/NHS Coupling
To utilize this compound as a hapten for antibody generation, it must be covalently linked to a carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). The terminal carboxylic acid makes it an ideal candidate for zero-length crosslinking via EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
Protocol 2: Hapten-Carrier Protein Conjugation
Mechanistic Causality: EDC activates the terminal carboxylate to form an unstable O-acylisourea intermediate. If reacted directly with a protein, hydrolysis often outpaces amide bond formation. The addition of NHS converts this intermediate into a semi-stable NHS-ester, preventing rapid hydrolysis in aqueous media and ensuring highly efficient nucleophilic attack by the primary amines (lysine residues) of the carrier protein.
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Activation Buffer Preparation: Dissolve 5 mg of 4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid in 0.5 mL of DMSO. Dilute with 4.5 mL of 0.1 M MES buffer (pH 6.0). Note: MES is used because it lacks primary amines that would compete in the reaction.
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Esterification: Add 10 equivalents of EDC·HCl and 10 equivalents of NHS to the solution. Stir at room temperature for 15 minutes to allow the formation of the active NHS-ester.
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Protein Coupling: Dissolve 10 mg of BSA in 5 mL of 0.1 M PBS (pH 7.4). Dropwise, add the activated hapten solution to the BSA solution. The higher pH of the PBS buffer deprotonates the lysine ε-amines on BSA, maximizing their nucleophilicity.
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Incubation: Stir the mixture gently for 2 hours at room temperature, or overnight at 4°C.
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Purification: Remove unreacted hapten, EDC, and NHS by passing the mixture through a size-exclusion desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS, or via extensive dialysis against PBS (MWCO 10,000 Da) for 24 hours with multiple buffer changes.
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Validation: Quantify the conjugation ratio (epitope density) using MALDI-TOF mass spectrometry by comparing the mass of the conjugated BSA to unconjugated BSA.
References
- NextSDS. "4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid - Chemical Substance Information." NextSDS Database.
- Przegalinski E, Tatarczynska E, Chojnacka-Wójcik E. "Anticonflict effect of ipsapirone, buspirone and gepirone is not mediated by their common metabolite 1-(2-pyrimidinyl)piperazine." Journal of Psychopharmacology. 1989 Jan;3(3):180-5.
- Cayman Chemical. "2-(1-Piperazinyl)pyrimidine Product Information." Cayman Chemical.
- Apicule. "1-(2-Pyrimidinyl)piperazine (CAS No: 20980-22-7) API Intermediate Manufacturers." Apicule Database.
